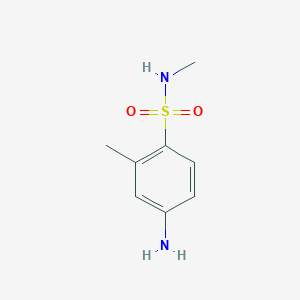

4-amino-N,2-dimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEWPULBQLAYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the 4-Aminobenzenesulfonamide Scaffold: The Case of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a representative member of the substituted 4-aminobenzenesulfonamide class. While specific experimental data for this precise isomer is not extensively documented in public literature, its chemical attributes, biological potential, and analytical characterization can be thoroughly understood through the well-established principles of sulfonamide chemistry. This document leverages data from closely related analogs to provide researchers, scientists, and drug development professionals with a robust framework for working with this and similar molecules.

Chemical Identity and Physicochemical Profile

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. The core structure is based on sulfanilamide (4-aminobenzenesulfonamide), but with two key substitutions: a methyl group on the sulfonamide nitrogen (N-methylation) and a methyl group on the benzene ring at the ortho-position (C2-methylation) relative to the sulfonamide moiety. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn influence its biological activity and pharmacokinetic properties.

Key Identifiers and Properties:

| Identifier | Value / Description | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not readily available in major databases. | - |

| Molecular Formula | C₈H₁₂N₂O₂S | Elemental Composition |

| Molecular Weight | 200.26 g/mol | Calculation |

| Appearance | Predicted to be an off-white to light brown solid. | Extrapolation from analogs[1] |

| Melting Point | Predicted to be in the range of 100-140 °C. | Extrapolation from analogs |

| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like ethanol, acetone, and DMSO. | Extrapolation from analogs[2] |

Synthesis Pathway: A Rational Approach

The synthesis of substituted 4-aminobenzenesulfonamides is a well-established process in organic chemistry, typically involving a multi-step sequence designed to control regioselectivity and protect reactive functional groups. The most logical and field-proven pathway for synthesizing this compound starts from 2-methylaniline (o-toluidine).

The causality behind this experimental design is rooted in the need to manage the reactivity of the aniline amino group. The amino group is highly activating and susceptible to oxidation and other side reactions under the harsh acidic conditions of chlorosulfonation. Therefore, a protection-deprotection strategy is essential for achieving a high yield of the desired product.

Detailed Experimental Protocol:

-

Protection of the Amino Group: 2-methylaniline is reacted with acetic anhydride in the presence of a mild base like pyridine. This converts the highly reactive primary amine (-NH₂) into a less reactive acetamide (-NHCOCH₃), preventing unwanted side reactions in the subsequent step.

-

Electrophilic Chlorosulfonation: The resulting N-(2-methylphenyl)acetamide is treated with excess chlorosulfonic acid at low temperatures (0-5 °C). The acetamido group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl and acetamido groups, the bulky sulfonyl chloride group (-SO₂Cl) is predominantly directed to the para-position.

-

Sulfonamide Formation (Amidation): The crude 4-acetamido-2-methyl-benzene-1-sulfonyl chloride is dissolved in an inert solvent and reacted with methylamine. The nucleophilic nitrogen of methylamine displaces the chloride on the sulfonyl chloride, forming the stable N-methylsulfonamide linkage.

-

Deprotection: The acetamide protecting group is removed by acid-catalyzed hydrolysis (e.g., by heating with aqueous hydrochloric acid) to regenerate the free 4-amino group, yielding the final product. The product is then isolated via neutralization, filtration, and recrystallization.

Core Applications in Drug Development & Medicinal Chemistry

The 4-aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its biological activity is primarily derived from two well-understood mechanisms of action.

Mechanism 1: Antibacterial Action via Folate Synthesis Inhibition

The classic mechanism of action for antibacterial sulfonamides is their function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial pathway for synthesizing folic acid.[3][4] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a selective target for these drugs.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By mimicking PABA, the sulfonamide molecule binds to the enzyme's active site, blocking the incorporation of PABA and halting the production of dihydropteroic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect (inhibition of growth and replication).[3]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-methylaniline (CAS 6331-70-0)

A Note on Chemical Identity: Initial searches for "4-amino-N,2-dimethylbenzene-1-sulfonamide" with the CAS number 6331-70-0 revealed a discrepancy. The CAS number 6331-70-0 is authoritatively assigned to 2-Ethoxy-5-methylaniline . No verifiable physical property data could be located for a compound named "this compound." This guide will, therefore, focus on the physical properties of 2-Ethoxy-5-methylaniline.

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethoxy-5-methylaniline, a significant chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Overview

2-Ethoxy-5-methylaniline is an aromatic amine with the chemical formula C₉H₁₃NO.[1] Its structure consists of an aniline ring substituted with an ethoxy group at position 2 and a methyl group at position 5. This substitution pattern influences its physical and chemical behavior, particularly its solubility and reactivity.

Figure 1: Chemical structure of 2-Ethoxy-5-methylaniline.

Key Physical Properties

The physical properties of 2-Ethoxy-5-methylaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 240 °C | [1] |

| Flash Point | 39 °C | [1] |

| Chemical Formula | C₉H₁₃NO | [1] |

| SMILES | CCOC1=C(C=C(C=C1)C)N | [1] |

Boiling Point: The boiling point of 2-Ethoxy-5-methylaniline is recorded at 240 °C, indicating its relatively low volatility under standard conditions.[1]

Flash Point: The flash point of 39 °C suggests that this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1]

Experimental Protocols for Property Determination

The determination of these physical properties relies on standardized experimental techniques. The following outlines the general methodologies.

Workflow for Physical Property Determination

Figure 2: General experimental workflow for determining boiling and flash points.

Boiling Point Determination (Ebulliometry):

-

A sample of 2-Ethoxy-5-methylaniline is placed in an ebulliometer.

-

The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.

-

This temperature is the boiling point.

Flash Point Determination (Pensky-Martens Closed-Cup Method):

-

A sample is placed in a closed cup and heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite.

Solubility Profile

Information regarding the solubility of 2-Ethoxy-5-methylaniline in various solvents is not extensively detailed in the provided search results. However, related aniline compounds often exhibit solubility in organic solvents and limited solubility in water, a characteristic that is influenced by the presence of both the polar amino group and the nonpolar aromatic ring and alkyl/ether substituents.

Spectral Data

While specific spectral data for 2-Ethoxy-5-methylaniline was not found in the initial searches, a general expectation for its spectral characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amino group protons.

-

¹³C NMR: The carbon NMR would display unique signals for each carbon atom in the molecule, including the aromatic carbons and the carbons of the ethoxy and methyl groups.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 151.21 g/mol , along with fragmentation patterns characteristic of the molecule's structure.

Safety and Handling

Given its flash point, 2-Ethoxy-5-methylaniline should be stored in a cool, dry, well-ventilated area away from heat and open flames. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

Sources

An In-depth Technical Guide to 4-amino-N,2-dimethylbenzene-1-sulfonamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential biological activities based on the well-established principles of sulfonamide chemistry and the known characteristics of its structural analogs. The guide is intended to serve as a foundational resource for researchers interested in the exploration of novel sulfonamide-based compounds for drug discovery and development.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, with a rich history spanning several decades. Since the discovery of their antibacterial properties, sulfonamides have been integral to the creation of a wide array of drugs. Their versatility stems from the ability of the sulfonamide moiety (-SO₂NHR) to act as a key pharmacophore, engaging in crucial interactions with biological targets. This has led to their application as antibacterial agents, carbonic anhydrase inhibitors, diuretics, and even anticancer therapeutics. The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen are critical in determining the pharmacological profile of these compounds. This guide focuses on the specific, albeit less documented, molecule: this compound.

Chemical Structure and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be definitively established from its IUPAC name.

IUPAC Name: this compound

Molecular Formula: C₈H₁₂N₂O₂S

Molecular Weight: 200.26 g/mol

The structure features a benzene ring substituted with an amino group at position 4, a sulfonamide group at position 1, and a methyl group at position 2. The sulfonamide nitrogen is further substituted with a methyl group.

Structural Analogs

For comparative analysis, the properties of closely related and well-documented sulfonamides are presented below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-amino-N-methylbenzene-1-sulfonamide | 1709-52-0 | C₇H₁₀N₂O₂S | 186.23 |

| 4-amino-N,N-dimethylbenzene-1-sulfonamide | 1709-59-7 | C₈H₁₂N₂O₂S | 200.26 |

| 3-amino-N,N-dimethylbenzene-1-sulfonamide | 6274-18-6 | C₈H₁₂N₂O₂S | 200.26 |

Data sourced from PubChem and commercial supplier databases.[1][2]

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for this compound can be predicted using computational models:

-

pKa: The presence of the aromatic amino group and the sulfonamide NH would give the molecule acidic and basic properties. The acidity of the sulfonamide proton is a key determinant of its biological activity, particularly in its role as a carbonic anhydrase inhibitor.

-

LogP: The octanol-water partition coefficient (LogP) is expected to be moderate, suggesting a balance between hydrophilicity and lipophilicity, which is crucial for drug absorption and distribution.

-

Solubility: Solubility in aqueous and organic solvents will be influenced by the potential for hydrogen bonding from the amino and sulfonamide groups, as well as the hydrophobic character of the methyl groups and the benzene ring.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of substituted benzenesulfonamides. A common strategy involves the chlorosulfonation of a suitable aromatic precursor, followed by amination.

Retrosynthetic Analysis

A logical retrosynthetic approach would start from the target molecule and disconnect the sulfonamide bond, leading back to 4-amino-2-methylbenzene-1-sulfonyl chloride and methylamine. The sulfonyl chloride can be derived from 3-methylaniline (m-toluidine) through protection of the amino group, chlorosulfonation, and subsequent deprotection.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Acetylation of 3-Methylaniline

-

To a stirred solution of 3-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-(3-methylphenyl)acetamide.

Step 2: Chlorosulfonation

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly add the N-(3-methylphenyl)acetamide from Step 1 to the cooled chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction to proceed at room temperature for 1-2 hours, followed by heating to 50-60°C for an additional hour to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid, wash with cold water, and dry to obtain 4-acetamido-2-methylbenzene-1-sulfonyl chloride.

Step 3: Amination with Methylamine

-

Dissolve the 4-acetamido-2-methylbenzene-1-sulfonyl chloride in a suitable solvent such as tetrahydrofuran or acetone.

-

Cool the solution in an ice bath and bubble methylamine gas through it, or add an aqueous solution of methylamine dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and water, separate the layers, and dry the organic phase.

-

Purify the product by recrystallization or column chromatography to yield 4-acetamido-N,2-dimethylbenzene-1-sulfonamide.

Step 4: Hydrolysis (Deprotection)

-

Reflux the 4-acetamido-N,2-dimethylbenzene-1-sulfonamide in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

-

After the reaction is complete (monitored by TLC), neutralize the solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications

The biological activity of this compound can be inferred from the extensive research on related sulfonamides. The primary areas of interest are its potential as a carbonic anhydrase inhibitor and as an antibacterial agent.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4]

The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The aromatic part of the inhibitor and its substituents engage in further interactions with amino acid residues in the active site cavity, which determines the inhibitor's potency and isoform selectivity.

The presence of the 4-amino group and the N-methyl and 2-methyl substituents on the benzene ring of the target molecule would influence its binding affinity and selectivity for different CA isoforms. Structure-activity relationship (SAR) studies of benzenesulfonamides have shown that the nature and position of substituents on the aromatic ring are critical for potent and selective inhibition. It is plausible that this compound could exhibit inhibitory activity against one or more of the 16 human CA isoforms.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Antibacterial Activity

Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[5] Bacteria require folic acid for the synthesis of nucleotides and certain amino acids. Humans are not affected by these drugs as they obtain folic acid from their diet.

The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to bind to the enzyme's active site and block the synthesis of dihydropteroic acid, a precursor to folic acid. The antibacterial activity of sulfonamides is influenced by their physicochemical properties, particularly their pKa.[6]

The 4-amino group in this compound is a key feature for its potential antibacterial activity, mimicking the structure of PABA. The methyl substitutions may affect its binding to the DHPS active site and its overall pharmacokinetic properties.

Conclusion and Future Directions

While this compound is not a widely characterized compound, its structural features suggest it holds potential as a bioactive molecule, particularly as a carbonic anhydrase inhibitor or an antibacterial agent. This technical guide has provided a theoretical framework for its synthesis and potential applications based on the extensive knowledge of analogous sulfonamide compounds.

Future research should focus on the actual synthesis and characterization of this molecule. Subsequent in vitro and in vivo studies would be necessary to validate its predicted biological activities and to explore its therapeutic potential. The development of novel sulfonamide derivatives with specific substitution patterns remains a promising avenue for the discovery of new drugs with improved efficacy and selectivity.

References

-

Ekinci, D., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(15), 2784. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Akocak, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 22(9), 1494. Available at: [Link]

-

van der-Meer, J. W., & Toll, J. B. (1986). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Medicinal Chemistry, 29(10), 1969-1974. Available at: [Link]

-

Hassan, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 48441–48455. Available at: [Link]

Sources

- 1. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-N,2-dimethylbenzene-1-sulfonamide synthesis pathway

An In-depth Technical Guide on the Synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Foreword: A Strategic Approach to Sulfonamide Synthesis

The synthesis of substituted aromatic sulfonamides is a cornerstone of medicinal and materials chemistry. These moieties are present in a wide array of therapeutic agents and functional materials.[1][2] This guide provides a detailed, mechanistically-driven pathway for the synthesis of a specific target, this compound. The chosen strategy is a classic, robust, and scalable four-step process commencing from commercially available 2-methylaniline (o-toluidine).

Our approach emphasizes not just the procedural steps but the underlying chemical principles that govern each transformation. This includes the strategic use of a protecting group, the regiochemical control of electrophilic aromatic substitution, and the final deprotection to unmask the desired functionality. By understanding the causality behind each experimental choice, the researcher is empowered to troubleshoot and adapt the methodology for related targets.

Overall Synthesis Strategy

The synthesis is designed as a linear four-step sequence. The core logic involves protecting the reactive primary amine of the starting material, installing the sulfonamide group at the desired position, and finally, deprotecting the amine. This ensures high yields and minimizes side reactions.

Caption: Overall four-step synthesis workflow.

Step-by-Step Synthesis Protocols and Mechanistic Discussion

Step 1: Protection of the Amino Group via Acetylation

Objective: To protect the primary amino group of 2-methylaniline as an acetamide. This is crucial because the free amine would react violently with, and be protonated by, the chlorosulfonic acid used in the next step, deactivating the ring towards the desired electrophilic substitution.

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylaniline (0.5 mol).

-

Add glacial acetic acid (100 mL) to the flask.

-

Slowly, and with stirring, add acetic anhydride (0.6 mol) to the mixture.

-

Heat the reaction mixture to reflux for 45 minutes.

-

After reflux, pour the hot mixture into 500 mL of ice-cold water while stirring vigorously.

-

The N-(2-methylphenyl)acetamide product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-methylphenyl)acetamide.

Causality and Mechanistic Insight: The acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group yields the stable amide product. The acetyl group is an effective protecting group as it is stable to the strongly acidic conditions of chlorosulfonation but can be readily removed later by hydrolysis.[3]

| Parameter | Value |

| Starting Material | 2-Methylaniline |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 45 minutes |

| Expected Yield | >90% |

Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation

Objective: To introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring of the protected aniline.

Experimental Protocol (Perform in a fume hood with appropriate personal protective equipment):

-

Carefully add chlorosulfonic acid (2.0 mol) to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add the finely powdered, dry N-(2-methylphenyl)acetamide (0.4 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Gently heat the mixture to 60-70 °C for one hour to complete the reaction.

-

Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

-

The 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride will precipitate as a solid.

-

Quickly collect the solid by vacuum filtration and wash with ice-cold water. The product should be used immediately in the next step as sulfonyl chlorides are reactive and susceptible to hydrolysis.

Causality and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. The acetamido group is a powerful ortho-, para-directing and activating group. The methyl group is also an ortho-, para-director.

-

The position ortho to the large acetamido group is sterically hindered.

-

The position para to the acetamido group is the most sterically accessible and electronically favorable site for the incoming electrophile (SO₃H⁺ or its equivalent). Therefore, substitution occurs almost exclusively at the para position, leading to the desired 4-substituted product.

Caption: Mechanism of electrophilic chlorosulfonation.

Step 3: Sulfonamide Formation via Amination

Objective: To form the N-methylsulfonamide by reacting the sulfonyl chloride intermediate with methylamine.

Experimental Protocol:

-

Immediately transfer the damp 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride from the previous step into a flask containing a stirred solution of methylamine (40% aqueous solution, 1.2 mol).

-

Maintain the temperature below 20 °C using an ice bath during the addition.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

The product, 4-acetamido-N,2-dimethylbenzene-1-sulfonamide, will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The product can be recrystallized from aqueous ethanol if necessary.

Causality and Mechanistic Insight: The formation of the sulfonamide occurs through a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[4] Methylamine acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. The reaction is typically fast and high-yielding. Using an excess of the amine or adding a non-nucleophilic base (like pyridine) is common practice to neutralize the HCl byproduct.

| Parameter | Value |

| Starting Material | 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride |

| Reagent | Methylamine (40% aq. solution) |

| Temperature | <20 °C initially, then room temp. |

| Reaction Time | 2 hours |

| Expected Yield | >85% |

Step 4: Deprotection via Acid Hydrolysis

Objective: To remove the acetyl protecting group and reveal the primary amino group, yielding the final product.

Experimental Protocol:

-

Place the 4-acetamido-N,2-dimethylbenzene-1-sulfonamide (0.3 mol) in a round-bottom flask.

-

Add 70% sulfuric acid (or concentrated HCl) (250 mL).

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

-

Cool the solution and pour it into a beaker containing 1 L of water.

-

Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is approximately 7-8.

-

The final product, this compound, will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from hot water or aqueous ethanol to obtain the pure compound.

Causality and Mechanistic Insight: The acid-catalyzed hydrolysis of the amide bond involves several equilibrium steps.[5] The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[5] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Proton transfers and subsequent elimination of the amine portion (as its ammonium salt) lead to the cleavage of the C-N bond, releasing the free amine and acetic acid.[5] Neutralization is required to deprotonate the anilinium salt and precipitate the free amine product.[5]

| Parameter | Value |

| Starting Material | 4-acetamido-N,2-dimethylbenzene-1-sulfonamide |

| Reagent | 70% H₂SO₄ or conc. HCl |

| Condition | Reflux |

| Reaction Time | 1-2 hours |

| Workup | Neutralization with Na₂CO₃ |

| Expected Yield | >90% |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

References

- Source: Google Patents (US4698445A)

- Title: Method for synthesizing 4-(2-aminoethyl)

- Source: Google Patents (CN104592064A)

-

Title: 4-amino-N-methylbenzene-1-sulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide Source: Filo URL: [Link]

-

Title: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Sulfonamide Source: Wikipedia URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-amino-N,2-dimethylbenzene-1-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the elucidated and putative mechanisms of action of the sulfonamide compound, 4-amino-N,2-dimethylbenzene-1-sulfonamide. As a Senior Application Scientist, this document synthesizes established biochemical principles with field-proven experimental insights to deliver a thorough understanding of this molecule's biological activities.

Introduction

This compound belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents that have been a cornerstone of chemotherapy for decades.[1] The core chemical scaffold of sulfonamides imparts a broad spectrum of biological activities, ranging from antibacterial to anti-inflammatory and even anti-cancer effects.[2] This guide will delve into the primary mechanism of action of this compound as a probable antibacterial agent, while also exploring other potential biological targets based on its structural characteristics.

Chemical and Physical Properties

A foundational understanding of a compound's mechanism of action begins with its chemical identity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1709-59-7 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [3] |

| Molecular Weight | 200.26 g/mol | [3] |

| Canonical SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 | [3] |

Primary Mechanism of Action: Inhibition of Folate Synthesis

The principal and most well-documented mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial proliferation.[4]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway presents an ideal target for selective toxicity. The key steps are as follows:

-

Pteridine Precursor is converted to Dihydropteroate Diphosphate .

-

Dihydropteroate Synthase (DHPS) catalyzes the condensation of dihydropteroate diphosphate with para-aminobenzoic acid (PABA) to form Dihydropteroate .

-

Dihydropteroate is then converted to Dihydrofolic Acid (DHF) .

-

Dihydrofolate Reductase (DHFR) reduces DHF to Tetrahydrofolic Acid (THF) , the biologically active form.

Competitive Inhibition by this compound

This compound, due to its structural analogy to PABA, acts as a competitive inhibitor of DHPS. The sulfonamide moiety mimics the carboxylate group of PABA, allowing the molecule to bind to the active site of the enzyme. However, its bulkier and electronically different structure prevents the catalytic reaction from proceeding, thus halting the synthesis of dihydropteroate.

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, sulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in humans and play crucial roles in various physiological processes, including pH homeostasis, respiration, and fluid secretion.[6]

The unsubstituted sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it can coordinate to the zinc ion in the enzyme's active site. Given that this compound possesses this functional group, it is plausible that it exhibits inhibitory activity against various CA isoforms.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanisms of action for this compound, the following experimental workflows are recommended.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHPS.

Principle: A coupled enzymatic assay can be employed where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.[7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Prepare solutions of recombinant DHPS, DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (PABA), and NADPH in assay buffer.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

DHPS enzyme

-

DHFR enzyme

-

NADPH

-

Varying concentrations of this compound (and a vehicle control).

-

-

Incubate for 10 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add a mixture of DHPP and PABA to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory potential of the compound against various carbonic anhydrase isoforms.

Principle: A colorimetric assay based on the esterase activity of CA. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

-

Prepare solutions of various human CA isoforms and p-nitrophenyl acetate (pNPA) in assay buffer.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

CA enzyme

-

Varying concentrations of this compound (and a vehicle control).

-

-

Incubate for 10 minutes at room temperature.

-

-

Initiation of Reaction:

-

Add pNPA to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 400 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each CA isoform.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides is intimately linked to their chemical structure.[9] For antibacterial activity, the following structural features are generally considered important:

-

The para-amino group: This group is crucial for mimicking PABA and is generally required to be unsubstituted.[10]

-

The sulfonamide linkage: This is essential for binding to the DHPS active site.

-

Substituents on the sulfonamide nitrogen (N1): Modifications at this position can significantly impact the physicochemical properties of the molecule, such as its pKa and solubility, which in turn affect its antibacterial potency and pharmacokinetic profile.

The presence of a methyl group at the 2-position of the benzene ring in this compound may influence its binding affinity and selectivity for DHPS compared to other sulfonamides.

Conclusion

References

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved January 26, 2026, from [Link]

-

Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 26, 2026, from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 26, 2026, from [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). Retrieved January 26, 2026, from [Link]

-

Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Retrieved January 26, 2026, from [Link]

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). Retrieved January 26, 2026, from [Link]

-

Topical Carbonic Anhydrase Inhibitors | Driving with Dr. David Richardson - YouTube. (2021, June 8). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. (2020, April 28). Retrieved January 26, 2026, from [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020, November 24). Retrieved January 26, 2026, from [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (n.d.). Retrieved January 26, 2026, from [Link]

-

List of Carbonic anhydrase inhibitors - Drugs.com. (n.d.). Retrieved January 26, 2026, from [Link]

-

Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters | Journal of Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. (n.d.). Retrieved January 26, 2026, from [Link]

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology. (2014, March 20). Retrieved January 26, 2026, from [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017, February 9). Retrieved January 26, 2026, from [Link]

-

Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). Retrieved January 26, 2026, from [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mutagenicity in surface waters - A comprehensive approach to unravel the role of aromatic amines - RWTH Publications. (n.d.). Retrieved January 26, 2026, from [Link]

-

Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. (2023, March 23). Retrieved January 26, 2026, from [Link]

-

152-47-6 | 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (n.d.). Retrieved January 26, 2026, from [Link]

-

UBA TEXTE 20/2023 PMT/vPvM assessment of REACH registered Substances Detected in Wastewater Treatment Plant Effluent, Freshwater. (n.d.). Retrieved January 26, 2026, from [Link]

- WO2014095775A1 - Bet-protein-inhibiting dihydroquinoxalinones - Google Patents. (n.d.).

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study [mdpi.com]

- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. openaccesspub.org [openaccesspub.org]

An In-Depth Technical Guide to the Biological Activity of 4-amino-N,2-dimethylbenzene-1-sulfonamide and Related Arylsulfonamides

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil in 1932, aryl- and heteroarylsulfonamides have been developed into a vast class of drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.[2] This guide provides a detailed technical overview of the biological activities associated with the 4-amino-N,2-dimethylbenzene-1-sulfonamide scaffold. While data on this specific molecule is limited, we will extrapolate from closely related 4-aminobenzenesulfonamides to provide a comprehensive analysis of its primary and emerging therapeutic potentials. The core focus will be on two well-established mechanisms: inhibition of carbonic anhydrase enzymes and disruption of the bacterial folic acid synthesis pathway. We will also explore the scaffold's potential in oncology. Each section is supported by field-proven experimental protocols, mechanistic diagrams, and quantitative data to provide a robust resource for researchers in drug discovery and development.

Physicochemical Profile and Structural Rationale

The structure of this compound is characterized by three key pharmacophoric features:

-

The Primary Sulfonamide Moiety (-SO₂NH₂): This is the critical functional group responsible for the canonical mechanism of carbonic anhydrase inhibition. Its ability to coordinate with the zinc ion in the enzyme's active site is fundamental to its inhibitory action.[2]

-

The para-Aminophenyl Group: The primary amino group at the para position is essential for the antibacterial activity of sulfonamides, allowing the molecule to act as a structural mimic of para-aminobenzoic acid (PABA).[3][4]

-

The Substituted Benzene Ring: The methyl groups at the N and 2-positions influence the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile. These substitutions can modulate binding affinity, isoform selectivity, and pharmacokinetic parameters.

Understanding these structural components is crucial for predicting biological activity and designing rational strategies for derivative synthesis and optimization.

Primary Biological Activity: Carbonic Anhydrase Inhibition

Primary sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] CAs are involved in numerous physiological processes, and several of their 15 human isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and, increasingly, cancer.[2]

Mechanism of Action

The inhibitory mechanism is a classic example of coordination chemistry within a biological system. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong ligand, displacing a hydroxide ion and coordinating directly to the Zn²⁺ ion at the catalytic core of the enzyme's active site. This binding event blocks the enzyme's ability to perform its catalytic function. The affinity and selectivity of the inhibitor are further dictated by van der Waals and hydrogen bonding interactions between its aromatic ring and various amino acid residues lining the active site cavity, including those in both hydrophobic and hydrophilic regions.[2]

Caption: Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the CA active site.

Quantitative Analysis of Related Inhibitors

The binding affinity of sulfonamides can be precisely quantified. The following table, adapted from studies on related 4-amino-substituted benzenesulfonamides, illustrates how minor structural modifications can significantly impact inhibitory potency (expressed as dissociation constant, Kd) across different CA isoforms.[2] Lower Kd values indicate stronger binding.

| Compound Derivative | Kd (µM) for CA I | Kd (µM) for CA II | Kd (µM) for CA XII |

| Sulfanilamide | 100 | 13.0 | 67.0 |

| Derivative 5 | 3.85 | 0.833 | 5.56 |

| Derivative 6 | 1.11 | 0.667 | 5.56 |

| Derivative 18 | 1.67 | 0.667 | 14.3 |

| Derivative 31 | 0.006 | 0.0435 | 0.670 |

| (Data derived from studies on various N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzene-1-sulfonamide)[2] |

This data underscores the "tail strategy" in drug design, where modifications to the core scaffold allow for the fine-tuning of isoform selectivity, a critical factor in minimizing off-target side effects.[2]

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a robust, high-throughput method for measuring the binding affinity of a compound to a target protein. The principle is that ligand binding stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm).

-

Objective: To determine the dissociation constant (Kd) of this compound for a specific carbonic anhydrase isoform.

-

Materials:

-

Purified recombinant human CA protein (e.g., CA II, CA IX).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay Buffer: 50 mM Phosphate buffer, pH 7.0, 100 mM NaCl.

-

Test Compound: 10 mM stock of this compound in DMSO.

-

Real-Time PCR instrument capable of fluorescence detection.

-

-

Methodology:

-

Preparation of Master Mix: Prepare a master mix containing the CA protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

-

Compound Dilution: Perform a serial dilution of the test compound in assay buffer, typically starting from 100 µM down to low nM concentrations. Include a "no compound" control (DMSO vehicle only).

-

Plate Setup: Aliquot 20 µL of the protein/dye master mix into each well of a 96-well PCR plate.

-

Compound Addition: Add 5 µL of each compound dilution (and the control) to the respective wells. Mix gently by pipetting.

-

Thermal Denaturation: Place the plate in the RT-PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data Analysis: The Tm is the temperature at which the fluorescence signal is maximal (the midpoint of the unfolding transition). Plot the change in Tm (ΔTm) as a function of the logarithm of the compound concentration. Fit the resulting curve to the appropriate binding isotherm equation to calculate the Kd.[2]

-

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is as antimicrobial agents. They are bacteriostatic, meaning they inhibit bacterial growth and replication rather than directly killing the cells, and are effective against a broad spectrum of gram-positive and gram-negative bacteria.[5][6]

Mechanism of Action: Folic Acid Pathway Inhibition

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of pteridine and para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of DHPS.[5][7] By blocking this essential step, the sulfonamide prevents the synthesis of folic acid and, consequently, the downstream production of purines and thymidine required for DNA replication and cell division.[5]

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, defined as the lowest concentration that prevents visible microbial growth.

-

Objective: To determine the MIC of this compound against pathogenic bacterial strains (e.g., E. coli, S. aureus).

-

Materials:

-

Test compound stock solution in DMSO.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial strains, grown to a 0.5 McFarland turbidity standard.

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

-

Methodology:

-

Compound Preparation: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock to the first column, creating a 2-fold dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 10 µL of the bacterial inoculum to each well (except for a sterility control well). This results in a final volume of 110 µL.

-

Controls: Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

-

Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Emerging Application: Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[8][9] This activity is often multi-faceted, stemming from the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII) and other critical signaling pathways.

-

CA IX/XII Inhibition: These isoforms are highly overexpressed in various hypoxic tumors.[2] They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibiting these enzymes can disrupt tumor pH regulation, leading to apoptosis and reduced metastatic potential.[10]

-

Kinase Inhibition: The sulfonamide scaffold has been successfully incorporated into designs for potent kinase inhibitors, including PI3K/mTOR dual inhibitors, which target central pathways controlling cell proliferation and survival.[11]

Chemical Synthesis Workflow

The synthesis of 4-aminobenzenesulfonamides typically follows a well-established and reliable pathway starting from a protected aniline derivative to prevent side reactions on the amino group.

Caption: General synthetic pathway for 4-aminobenzenesulfonamides.[5][7]

This core can then be further derivatized at the amino or sulfonamide groups to produce a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry. Its established roles as a carbonic anhydrase inhibitor and an antibacterial agent provide a solid foundation for further investigation. The key insights from this guide suggest several avenues for future research:

-

Targeted Synthesis: The specific synthesis and isolation of this compound to confirm its precise biological activity profile.

-

Isoform-Selective Profiling: Comprehensive screening against the full panel of human CA isoforms is necessary to identify potential selective inhibitors, particularly for anticancer targets like CA IX and XII.

-

In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety for relevant disease states like glaucoma, epilepsy, or specific cancers.

By leveraging the foundational knowledge of the sulfonamide class and employing the robust experimental methodologies outlined herein, researchers can effectively explore and optimize this valuable chemical scaffold for the development of next-generation therapeutics.

References

-

Baranauskiene, L., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(9), 1533. [Link]

-

Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 44677–44692. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

-

Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

-

(2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

-

PubChem. 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. [Link]

-

D'Ascenzio, M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(23), 5649. [Link]

-

(2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

(2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. GSC Biological and Pharmaceutical Sciences, 26(3), 131-137. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12, 16823. [Link]

-

(2020). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ResearchGate. [Link]

-

(2021). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

(2017). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

(2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

-

Szałaj, N., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3363. [Link]

-

(2014). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Khan, T. M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5364. [Link]

-

Jarząb, R., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. European Journal of Medicinal Chemistry, 270, 116348. [Link]

-

(2020). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

-

Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry, 65(4), 3295–3306. [Link]

-

SULPHONAMIDES. SlidePlayer. [Link]

-

PubChem. 4-amino-N-methylbenzene-1-sulfonamide. PubChem. [Link]

-

Siddiqui, H. L., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 287314. [Link]

-

Goodsell, D. S. (2021). Sulfonamide. PDB-101. [Link]

-

Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry, 64(19), 14750–14763. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iunajaf.edu.iq [iunajaf.edu.iq]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-amino-N,2-dimethylbenzene-1-sulfonamide Derivatives for Drug Discovery Professionals

Foreword: The Enduring Scaffold of Sulfonamides in Modern Drug Discovery

Since their initial discovery as antibacterial agents, sulfonamides have evolved into a cornerstone of medicinal chemistry. Their remarkable versatility as a scaffold has led to the development of drugs across a wide spectrum of therapeutic areas, including diuretics, anticonvulsants, and more recently, targeted cancer therapies. This guide focuses on a specific, yet promising, class of these compounds: the 4-amino-N,2-dimethylbenzene-1-sulfonamide derivatives. By delving into the synthesis of the core structure, strategies for derivatization, and their biological implications, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the exploration of this chemical space. Our narrative will be grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, to empower informed and innovative drug discovery efforts.

The Core Scaffold: Synthesis of this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern and functional group transformations. The following protocol outlines a validated synthetic route, starting from a commercially available precursor.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is designed to strategically install the required functional groups—the sulfonamide, the N-methyl group, the 2-methyl group, and the 4-amino group—in a controlled manner. The strategy hinges on the following key transformations:

-

Diazotization and Sandmeyer-type reaction: To introduce the sulfonyl chloride group at the desired position.

-

Sulfonamide formation: Reaction of the sulfonyl chloride with methylamine.

-

Reduction of a nitro group: To unmask the final 4-amino functionality at a late stage, preventing its interference in earlier steps.

This sequence ensures regiochemical control and compatibility with the various functional groups present throughout the synthesis.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-methyl-4-nitrobenzenesulfonyl chloride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-amino-2-methyl-4-nitrobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sulfonyl Chloride Formation (Sandmeyer-type reaction):

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with cupric chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to this mixture, maintaining the temperature between 10-15 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice, which will precipitate the 2-methyl-4-nitrobenzenesulfonyl chloride as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Step 2: Synthesis of N,2-dimethyl-4-nitrobenzene-1-sulfonamide

-

Amine Reaction:

-

Dissolve the 2-methyl-4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.2 equivalents, as a solution in a suitable solvent or as a gas bubbled through the solution) while maintaining the temperature at 0 °C. A white precipitate of methylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,2-dimethyl-4-nitrobenzene-1-sulfonamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Step 3: Reduction to this compound

-

Nitro Group Reduction:

-

Dissolve the N,2-dimethyl-4-nitrobenzene-1-sulfonamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Metal/Acid Reduction: Tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid, or iron powder in acetic acid.

-

-

Stir the reaction at room temperature (for catalytic hydrogenation) or with gentle heating (for metal/acid reduction) until the starting material is consumed, as monitored by TLC.

-

-

Work-up and Purification:

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

For Metal/Acid Reduction: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography to obtain a solid suitable for further derivatization.

-

Characterization of the Core Scaffold

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the benzene ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-H stretches of the methyl groups.

-

Melting Point Analysis: To assess the purity of the compound.

Derivatization Strategies: Expanding the Chemical Space

The 4-amino group of the core scaffold serves as a versatile handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

Acylation and Sulfonylation of the 4-Amino Group

The primary amino group can be readily acylated or sulfonylated to introduce a variety of substituents. This is a common strategy to modulate the electronic properties and hydrogen bonding potential of this part of the molecule.

General Protocol for Acylation:

-

Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent like dichloromethane.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Purify the resulting amide by recrystallization or column chromatography.

General Protocol for Sulfonylation:

The procedure is analogous to acylation, using a sulfonyl chloride instead of an acyl chloride.

Reductive Amination

Reductive amination of the 4-amino group with aldehydes or ketones provides access to a diverse range of N-alkylated derivatives.

General Protocol for Reductive Amination:

-

Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents).

-

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Purify the N-alkylated derivative by standard methods.

Buchwald-Hartwig and Ullmann Couplings

For the introduction of aryl or heteroaryl substituents at the 4-amino position, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are powerful methods.

Conceptual Workflow for Buchwald-Hartwig Coupling:

Caption: Buchwald-Hartwig amination workflow.

Biological Applications and Mechanistic Insights

While the biological activity of derivatives specifically from the this compound core is an emerging area of research, the broader class of sulfonamides has well-established roles in medicine. Extrapolating from known sulfonamide pharmacology can guide the design and screening of new derivatives.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, and substituents on the aromatic ring can be tailored to achieve isoform-selective inhibition.[1]

Mechanism of Action:

The sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the enzyme from carrying out its catalytic function of converting carbon dioxide to bicarbonate and protons.

Caption: Carbonic anhydrase inhibition by a sulfonamide.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[2][3]

Mechanism of Action:

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid. By blocking this step, sulfonamides disrupt the synthesis of essential nucleic acids and amino acids, leading to bacteriostasis.[2][4]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Emerging Therapeutic Areas

Recent research has expanded the potential applications of sulfonamide derivatives to include:

-

Anticancer agents: Targeting various kinases and other signaling pathways involved in cancer progression.

-

Anti-inflammatory drugs: Modulating inflammatory responses.

-

Antiviral compounds: Inhibiting viral replication.

The this compound scaffold provides a promising starting point for the design of novel inhibitors for these and other therapeutic targets.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and biological screening are essential for elucidating the SAR of this compound class. The following table provides a template for organizing and interpreting screening data.

| Derivative | R Group at 4-amino | Target | Assay Type | IC₅₀ / Kᵢ (µM) | Notes |

| Core | -NH₂ | CA-II | Thermal Shift | >100 | Inactive |

| D-01 | -NH-Acetyl | CA-II | Thermal Shift | 50.2 | Weak activity |

| D-02 | -NH-Benzoyl | CA-II | Thermal Shift | 15.8 | Moderate activity |

| D-03 | -NH-CH₂-Ph | CA-II | Thermal Shift | 5.2 | Increased potency |

| D-04 | -NH-(4-F-Ph) | CA-II | Thermal Shift | 2.1 | Potent inhibitor |

Interpretation of Hypothetical Data:

-

The unsubstituted core is inactive, indicating the need for derivatization at the 4-amino position.

-

Simple acylation provides a modest increase in activity.

-

The introduction of a benzyl group significantly improves potency, suggesting a favorable interaction of the phenyl ring with a hydrophobic pocket in the target's active site.

-

The addition of a fluorine atom to the phenyl ring further enhances activity, possibly through favorable electronic or hydrophobic interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis of the core structure, strategies for its derivatization, and insights into its potential biological applications. Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing a diverse range of analogs to thoroughly explore the SAR.

-